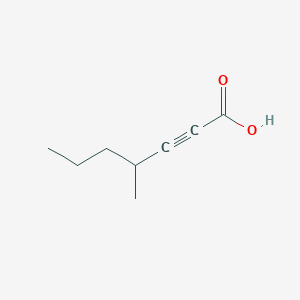
4-Methylhept-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhept-2-ynoic acid is an organic compound characterized by the presence of a carboxylic acid group and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhept-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of 4-methyl-2-pentyne as a starting material, which undergoes a series of reactions including hydroboration-oxidation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylhept-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Acid chlorides or anhydrides are used in the presence of a base to facilitate esterification or amidation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
4-Methylhept-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylhept-2-ynoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylhex-2-ynoic acid: Similar structure but with a different carbon chain length.
4-Methylpent-2-ynoic acid: Another similar compound with a shorter carbon chain.
4-Methylbut-2-ynoic acid: A compound with an even shorter carbon chain.
Uniqueness
4-Methylhept-2-ynoic acid is unique due to its specific carbon chain length and the presence of both an alkyne and a carboxylic acid group
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
WBVNDOOQDHCHOG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


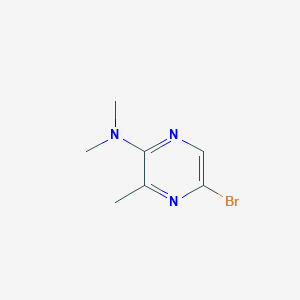
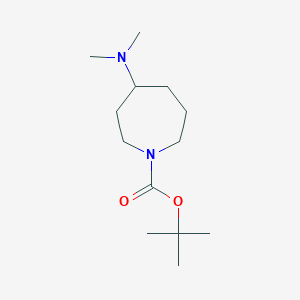
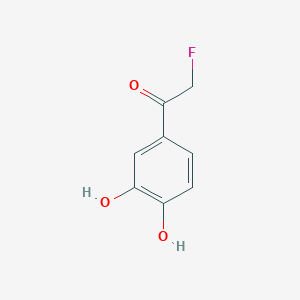
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
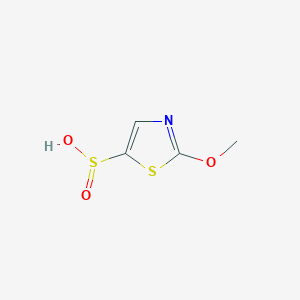
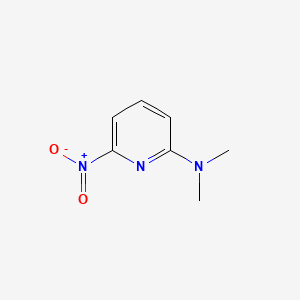
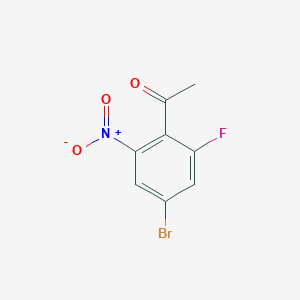
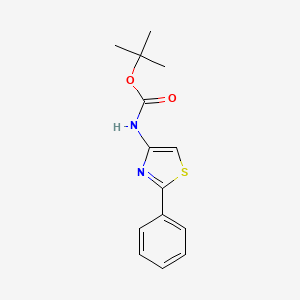
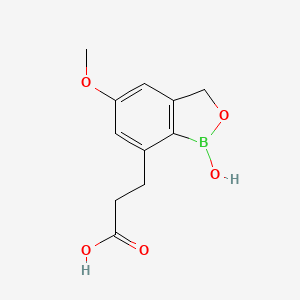

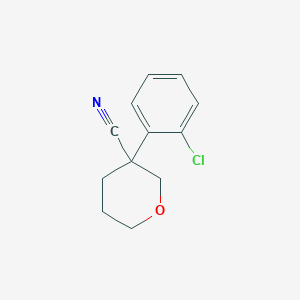
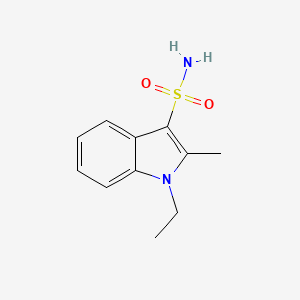
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
